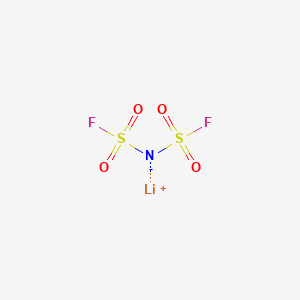

Lithium bis(fluorosulfonyl)imide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium bis(fluorosulfonyl)imide (LiFSI) is a lithium salt with the chemical formula LiN(SO₂F)₂. It has gained prominence as a conducting salt in lithium-ion batteries (LIBs) due to its superior physicochemical properties compared to traditional salts like lithium hexafluorophosphate (LiPF₆). LiFSI exhibits high thermal stability (>200°C), exceptional resistance to hydrolysis, and compatibility with high-voltage cathodes (>4.5 V vs. Li/Li⁺) . Its asymmetric bis(fluorosulfonyl)imide anion contributes to low lattice energy, enabling high ionic conductivity (≈9–12 mS/cm in carbonate solvents) and improved lithium-ion mobility in electrolytes . These attributes make it a promising candidate for advanced LIBs and quasi-solid-state batteries .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lithium bis(fluorosulfonyl)imide typically involves a multi-step process. One common method includes the reaction of bis(chlorosulfonyl)imide with lithium fluoride in an anhydrous hydrogen fluoride medium . Another method involves the reaction of difluorosulfimide triethylamine salt with an alkaline lithium salt in the presence of an organic solvent . The reaction is carried out under reduced pressure to remove triethylamine and water, followed by crystallization and drying to obtain the final product .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, which simplifies the process and increases yield. This method involves reacting urea, lithium fluoride, and sulfur trioxide in an anhydrous hydrogen fluoride liquid . The process is designed to be economically and environmentally beneficial, with high yield and minimal waste .

化学反応の分析

Types of Reactions: Lithium bis(fluorosulfonyl)imide undergoes various chemical reactions, including hydrolysis, reduction, and decomposition. It is known for its stability against hydrolysis compared to other lithium salts like lithium hexafluorophosphate .

Common Reagents and Conditions: In hydrolysis reactions, this compound reacts with water to form lithium hydroxide and lithium fluoride . In reduction reactions, it can react with lithium metal to form a solid electrolyte interphase (SEI) layer, which is crucial for the performance of lithium-ion batteries .

Major Products Formed: The major products formed from the hydrolysis of this compound include lithium hydroxide and lithium fluoride . In reduction reactions, the formation of a lithium fluoride-rich SEI layer is a significant outcome .

科学的研究の応用

Lithium bis(fluorosulfonyl)imide is widely used in scientific research, particularly in the field of energy storage. It is a key component in the electrolytes of lithium-ion batteries and lithium-ion capacitors . Its superior performance in combination with graphite or silicon anodes makes it a preferred choice for high-performance batteries . Additionally, it is used in the development of non-flammable solvents for lithium-ion batteries, enhancing safety and stability .

作用機序

The mechanism of action of lithium bis(fluorosulfonyl)imide in lithium-ion batteries involves the formation of a stable SEI layer on the anode surface. This layer, rich in lithium fluoride, helps in passivating the anode and preventing further electrolyte decomposition . The compound’s high ionic conductivity and thermal stability contribute to its effectiveness in maintaining battery performance .

類似化合物との比較

Key Lithium Salts for Comparison

- LiPF₆ : Dominant commercial salt but thermally unstable and HF-prone.

- LiBF₄ : Moderate thermal stability but low ionic conductivity.

- LiFSI : Balances high conductivity, stability, and low corrosivity.

Comparative Analysis

Thermal Stability

- LiFSI : Decomposes above 200°C, outperforming LiPF₆ (decomposition at ~80°C) and matching LiTFSI (>250°C) .

- LiPF₆ : Poor thermal stability and prone to HF generation .

Ionic Conductivity

- LiFSI : 9–12 mS/cm in carbonate solvents, higher than LiPF₆ (≈8–10 mS/cm) and LiTFSI (≈7–9 mS/cm) due to smaller anion size and lower viscosity .

- LiTFSI : Larger anion (N(SO₂CF₃)₂⁻) increases viscosity, reducing conductivity .

Electrochemical Stability

- LiFSI : Electrochemical window >5.0 V vs. Li/Li⁺, suitable for high-voltage cathodes like NCM111 .

- LiTFSI : Comparable window (~5.0 V) but induces Al corrosion above 3.5 V .

- LiPF₆: Limited to <4.3 V due to HF-induced degradation .

Hydrolysis Resistance

Aluminum Current Collector Corrosion

- LiFSI: Non-corrosive to Al when purified (Cl⁻ impurities <10 ppm) .

- LiTFSI : Causes severe Al corrosion at >3.5 V, limiting high-voltage applications .

Environmental Impact

- LiFSI : Contains fluorosulfonyl groups but avoids PFAS-related concerns linked to LiTFSI and LiPF₆ .

- LiPF₆ : HF release poses environmental and safety risks .

Application-Specific Advantages

- High-Voltage LIBs: LiFSI outperforms LiTFSI and LiPF₆ in NCM111-based cells due to stability and non-corrosivity .

- Quasi-Solid-State Batteries : LiFSI-based ionic liquid electrolytes enhance interfacial stability with garnet solid electrolytes .

- Low-Temperature Performance : Lower viscosity than LiTFSI improves ion mobility in sub-zero conditions .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of LiFSI relevant to electrochemical research?

LiFSI exhibits properties critical for electrolyte applications:

Methodological Insight : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard for determining thermal properties. Solubility is assessed via gravimetric methods in target solvents .

Q. What safety protocols are recommended for handling LiFSI in laboratory settings?

LiFSI poses risks of skin corrosion (Category 1B), eye damage, and acute toxicity (oral, Category 3) . Key protocols include:

- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and respirators for aerosol prevention .

- Ventilation : Use local exhaust systems to avoid inhalation .

- Spill Management : Contain leaks with inert absorbents and avoid water contact to prevent toxic gas release .

Note : Discrepancies in hazard classifications (e.g., skin corrosion vs. oral toxicity) may reflect formulation differences or regulatory updates .

Q. How is LiFSI synthesized and purified for research applications?

Synthesis : Reacting fluorosulfonic acid derivatives with lithium imide precursors, though exact steps are proprietary . Purification : Patent EP2024 (Novel Cosmos) describes solvent recrystallization and vacuum drying to achieve >99.9% purity, critical for minimizing side reactions in batteries .

Methodological Insight : Purity is verified via ion chromatography and Karl Fischer titration for moisture content (<5 ppm) .

Advanced Research Questions

Q. How does LiFSI’s solvation structure impact ionic conductivity and electrolyte performance?

LiFSI’s small anion size and charge delocalization enable strong Li⁺ desolvation, enhancing mobility in acetonitrile and ether-based solvents. Key findings:

- Coordination Number : ~1.5–2.5 FSI⁻ anions per Li⁺ in concentrated electrolytes, reducing ion pairing .

- Transport Properties : 4 M LiFSI in 1,2-diethoxyethane (DEE) achieves 182 cycles at 4.4 V vs. 94 cycles for DME due to steric hindrance improving stability .

Methodology : Molecular dynamics (MD) simulations with polarizable force fields and Raman spectroscopy quantify solvation structures .

Q. What experimental designs address LiFSI’s compatibility with high-voltage cathodes and silicon anodes?

- High-Voltage Full Cells : Use 4.8 mAh cm⁻² NMC811 cathodes, 50 µm Li anodes, and 4 M LiFSI/DEE electrolytes. Capacity retention improves to 80% over 182 cycles .

- Silicon Anodes : Pair LiFSI with ionic liquids (e.g., PYR1(2O1)FSI) to stabilize solid-electrolyte interphases (SEI) .

Data Contradictions : LiFSI’s oxidative stability varies with solvent choice (e.g., >4.5 V in carbonates vs. <4.3 V in ethers). FTIR and cyclic voltammetry are critical for context-specific validation .

Q. How do researchers reconcile discrepancies in reported LiFSI properties?

| Discrepancy | Possible Causes | Reference |

|---|---|---|

| Melting Point | Purity (99% vs. 99.9%), DSC parameters | |

| Hazard Class | Regional regulations (OSHA vs. GHS) | |

| Ionic Conductivity | Solvent/salt concentration variations |

Methodology : Cross-validate data using standardized testing protocols (e.g., IEC 62660 for batteries) and report solvent/salt ratios explicitly .

Q. What role does LiFSI play in next-generation gel polymer electrolytes (GPEs)?

LiFSI enhances GPE safety by replacing volatile solvents. Studies show:

- Conductivity : 1.2 mS cm⁻¹ at 25°C in PVDF-HFP matrices, outperforming LiPF₆ .

- Stability : Reduced dendrite growth in Li-metal systems due to robust SEI formation .

Methodology : Electrochemical impedance spectroscopy (EIS) and galvanostatic cycling validate performance .

特性

CAS番号 |

171611-11-3 |

|---|---|

分子式 |

F2HLiNO4S2 |

分子量 |

188.1 g/mol |

IUPAC名 |

lithium;bis(fluorosulfonyl)azanide |

InChI |

InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H; |

InChIキー |

PIAMXHUFQAOKRH-UHFFFAOYSA-N |

SMILES |

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F |

正規SMILES |

[Li].N(S(=O)(=O)F)S(=O)(=O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。